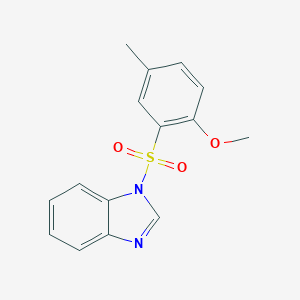![molecular formula C17H16N2O3S B246397 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The compound was first synthesized in 1993 by Pfizer scientists, and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including the modulation of pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammatory mediators. The compound has also been shown to have neuroprotective effects in various animal models of neurological disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system in vitro and in vivo. However, the compound's high lipophilicity and rapid metabolism can make it difficult to administer and study in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of novel cannabinoid-based therapies for pain management and neurological disorders. Another area of focus is the investigation of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene in the presence of a base, followed by cyclization and reduction reactions. The final product is obtained by purification using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. The compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects, and has been investigated as a potential treatment for conditions such as chronic pain, epilepsy, and multiple sclerosis.
Eigenschaften
Molekularformel |
C17H16N2O3S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-14(9-18)13-4-3-5-15(13)23-17/h6-8H,3-5H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
UHUVYCAOCQRXOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)


![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)


![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)